1,3,5-Tris(aminomethyl)benzene Trihydrochloride: Chemical Properties & Applications
1,3,5-Tris(aminomethyl)benzene Trihydrochloride: Chemical Properties & Applications
This guide serves as a technical reference for 1,3,5-Tris(aminomethyl)benzene trihydrochloride (TAMB-3HCl) , a critical C3-symmetric scaffold used in supramolecular chemistry, drug delivery, and advanced materials synthesis.
Part 1: Executive Summary
1,3,5-Tris(aminomethyl)benzene trihydrochloride (CAS: 69146-57-2) is a rigid, tripod-like polyamine salt. Unlike flexible aliphatic polyamines, its aromatic core provides a pre-organized geometry that directs the three ammonium arms into a specific spatial arrangement (typically alternating up/down in solution, but lockable in "all-cis" conformations upon binding).
This compound is the "skeleton key" for:
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Supramolecular Anion Recognition: Acting as a receptor for phosphate, citrate, and other oxoanions.
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Dynamic Covalent Chemistry: Serving as a vertex in Covalent Organic Frameworks (COFs) and molecular cages.
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Bioconjugation: Providing a trifunctional crosslinker with defined spacing (~5 Å between arms).
Part 2: Chemical & Physical Characterization
Identity & Constants
| Property | Value / Description |
| IUPAC Name | [3,5-Bis(aminomethyl)phenyl]methanamine trihydrochloride |
| Common Name | 1,3,5-Tris(aminomethyl)benzene trihydrochloride (TAMB-3HCl) |
| CAS Number | 69146-57-2 (Salt); 1485-27-4 (Free Base) |
| Molecular Formula | C₉H₁₅N₃[1][2][3] · 3HCl |
| Molecular Weight | 274.62 g/mol (Salt); 165.24 g/mol (Free Base) |
| Physical State | White to off-white crystalline solid |
| Solubility | Highly soluble in Water (>50 mg/mL), DMSO; Insoluble in non-polar organics (Hexane, Toluene). |
| Melting Point | >300 °C (decomposes) |
Spectroscopic Signatures (Self-Validation)
Use these values to validate the purity of synthesized or purchased batches.
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¹H NMR (400 MHz, D₂O):
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δ 7.55 (s, 3H): Aromatic protons. The singlet indicates C3 symmetry is preserved.
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δ 4.25 (s, 6H): Benzylic methylene (-CH ₂-NH₃⁺).
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Note: Amine protons (-NH₃⁺) are not visible in D₂O due to deuterium exchange.
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¹³C NMR (100 MHz, D₂O):
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δ 135.2: Quaternary aromatic carbons (C-1,3,5).
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δ 130.1: Tertiary aromatic carbons (C-2,4,6).[4]
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δ 43.5: Benzylic carbons.
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Acid-Base Properties (pKa)
As a tri-amine, TAMB exhibits three protonation steps. Due to the meta-separation and the insulating methylene groups, the amines behave semi-independently but are influenced by electrostatic repulsion.
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pKₐ₁ ≈ 9.6 (First deprotonation)
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pKₐ₂ ≈ 8.8
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pKₐ₃ ≈ 7.9
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Implication: At physiological pH (7.4), the molecule exists primarily as the +3 charged cation , making it an avid binder of DNA and anionic proteins.
Part 3: Synthesis & Purification Protocol
While commercial sources exist, high-purity applications (e.g., crystallization of host-guest complexes) often require in-house synthesis to avoid trace metal contamination from reduction catalysts.
Recommended Synthetic Pathway
The most robust route utilizes the hydrogenation of 1,3,5-tricyanobenzene. This avoids the "over-alkylation" byproducts common in direct alkylation routes.
Figure 1: Industrial-standard synthesis workflow for high-purity TAMB-3HCl.
Step-by-Step Protocol
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Reduction: Dissolve 1,3,5-tricyanobenzene (10 mmol) in anhydrous MeOH (50 mL). Add Raney Nickel (approx. 1 g, washed).
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Pressurization: Hydrogenate at 50–60 psi H₂ at 60°C for 24 hours. Safety: Raney Ni is pyrophoric.
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Isolation: Filter through Celite under Argon. Evaporate solvent to obtain the oily free base.
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Salting Out: Redissolve the oil in a minimum volume of EtOH. Add concentrated HCl (3.5 equiv) dropwise. A white precipitate forms immediately.
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Purification: Recrystallize from MeOH/Et₂O to remove mono/di-amine impurities.
Part 4: Supramolecular Utility & Reactivity
The "Pinwheel" Anion Receptor
In its protonated form, TAMB-3HCl acts as a tripodal anion receptor. The three ammonium arms can direct hydrogen bonds toward a central cavity, ideal for binding tetrahedral oxyanions like phosphate (PO₄³⁻) or sulfate (SO₄²⁻).
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Mechanism: Electrostatic attraction + Hydrogen Bonding (N-H···O).
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Geometry: The alternating conformation (ababab) of the ethyl groups (in derivatives) or the flexible methylene arms allows the molecule to "clamp" down on anions.
Covalent Organic Frameworks (COFs)
TAMB is a "Node" reagent. Reacting TAMB with dialdehydes (e.g., terephthalaldehyde) generates Schiff Base COFs .
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Role: The C3 symmetry of TAMB forces the formation of Hexagonal (hcb) nets, creating porous materials with high surface areas for gas storage.
Figure 2: Logic flow for constructing C3-symmetric COFs using TAMB.
Part 5: Applications in Drug Development
G-Quadruplex Binding
The planar aromatic core of TAMB allows it to stack on top of G-quartets (DNA structures found in telomeres), while the cationic arms interact with the phosphate backbone.
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Application: Potential anticancer agents (Telomerase inhibition).
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Protocol Insight: Derivatives with extended arms (e.g., urea linkages) show higher selectivity than the parent TAMB-3HCl.
Siderophore Mimics
By functionalizing the amines with catechol groups, TAMB converts into a high-affinity iron chelator (Enterobactin analogue).
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Usage: Bacterial growth inhibition studies or iron overload therapy research.
Part 6: Safety & Handling (SDS Summary)
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Signal Word: WARNING
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GHS Hazards:
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Storage: Hygroscopic. Store in a desiccator at room temperature. The salt is stable; the free base absorbs CO₂ from air to form carbamates.
References
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Synthesis & Scaffolding: Wallace, K. J., et al. "Preparation of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene from Two Versatile 1,3,5-Tri(halosubstituted) 2,4,6-Triethylbenzene Derivatives."[4] Synthesis, 2005(12), 2080-2083. Link
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Anion Binding: Custelcean, R., et al. "Anion separation with metal-organic frameworks." Current Opinion in Chemical Engineering, 2018. Link
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COF Applications: Waller, P. J., et al. "Chemistry of Covalent Organic Frameworks." Accounts of Chemical Research, 2015, 48(12), 3053–3063. Link
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Safety Data: PubChem Compound Summary for CID 12501546, 1,3,5-Tris(aminomethyl)benzene trihydrochloride.[1] Link
